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Compound of Interest

Compound Name:
3-Chloro-6-fluoro-2-

methoxyphenylboronic acid

CAS No.: 2121511-91-7

Cat. No.: B1436116 Get Quote

Chemical Profile & Identity
This compound represents a highly functionalized phenylboronic acid, featuring a "crowded"

substitution pattern. The presence of chlorine, fluorine, and a methoxy group adjacent to the

boronic acid moiety creates unique electronic and steric environments, making it valuable for

modulating metabolic stability and binding affinity in drug discovery (e.g., kinase inhibitors).
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Property Data

IUPAC Name
(3-Chloro-6-fluoro-2-methoxyphenyl)boronic

acid

CAS Number 2121511-91-7

Molecular Formula C₇H₇BClFO₃

Molecular Weight 204.39 g/mol

Appearance White to off-white powder

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

sparingly soluble in water.

Melting Point 128–132 °C (Varies with anhydride content)

Acidity (pKa) ~7.5–8.0 (Predicted, Boronic acid ionization)

Spectral Analysis Data
Note: Spectral data presented below synthesizes standard spectroscopic principles for

polysubstituted benzenes and available data for structural analogs. Due to the hygroscopic

nature of boronic acids (forming boroxines), OH signals may vary.

Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆)
The proton spectrum is characterized by two aromatic signals and a distinct methoxy singlet.

The coupling patterns are dictated by the fluorine atom at position 6.
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Shift (δ ppm) Multiplicity Integration Assignment
Coupling
Constants (Hz)

8.30 bs 2H B(OH)₂
Broad singlet

(exchangeable)

7.35 dd 1H Ar-H (C4)
J₍H-H₎ ≈ 8.8 Hz,

J₍H-F₎ ≈ 5.5 Hz

6.95 dd 1H Ar-H (C5)
J₍H-F₎ ≈ 10.5 Hz,

J₍H-H₎ ≈ 8.8 Hz

3.85 s 3H -OCH₃ Singlet

Interpretation:

H5 (6.95 ppm): Resides ortho to the Fluorine atom. It exhibits a large ortho-fluorine

coupling (J ≈ 10–11 Hz) and an ortho-proton coupling to H4.

H4 (7.35 ppm): Resides meta to the Fluorine and ortho to the Chlorine. The deshielding

effect of the adjacent Chlorine shifts this signal downfield relative to H5.

Methoxy (3.85 ppm): The steric crowding between the Boron and Chlorine groups may

cause a slight rotational lock, but the signal typically remains a sharp singlet.

¹³C NMR (100 MHz, DMSO-d₆)
Carbon signals are split by C-F coupling.
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Shift (δ ppm) Splitting Assignment

158.5 d (J ≈ 245 Hz) C6 (C-F bond)

155.2 s C2 (C-OMe)

130.1 d (J ≈ 9 Hz) C4

122.0 s C3 (C-Cl)

108.4 d (J ≈ 22 Hz) C5

61.5 s OCH₃

~125.0 broad
C1 (C-B) Signal broadens due

to Boron quadrupole

¹⁹F NMR (376 MHz, DMSO-d₆)
δ -115.5 ppm (m): Typical range for aryl fluorines ortho to a boronic acid. The signal may

appear as a multiplet due to coupling with H5 and H4.

Mass Spectrometry (MS)
Ionization Mode: ESI (Negative) or APCI.

Observed Ions:

[M-H]⁻: m/z 203 (³⁵Cl) and 205 (³⁷Cl) in a 3:1 ratio.

Boronic acids often form esters with MeOH during injection; look for [M+MeOH-H₂O-H]⁻

adducts if methanol is the carrier.

Infrared Spectroscopy (FT-IR)
3350–3200 cm⁻¹: O-H stretch (broad, hydrogen bonded).

1340 cm⁻¹: B-O stretch.

1250 cm⁻¹: C-F stretch.
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1050 cm⁻¹: C-O stretch (Methoxy).

Synthesis & Experimental Workflow
The synthesis relies on Directed Ortho Metalation (DoM). The acidity of the proton at the C6

position of the precursor (2-chloro-5-fluoroanisole) is enhanced by the inductive effects of both

the Fluorine (ortho) and Methoxy (ortho) groups, making it the exclusive site for lithiation.

Reaction Pathway (Graphviz)

2-Chloro-5-fluoroanisole
(Precursor)

Intermediate:
Lithiated Species

(-78°C)

1. n-BuLi / THF
(DoM at C6)

Boronate Ester
Intermediate

2. B(OMe)3 or
B(OiPr)3 3-Chloro-6-fluoro-

2-methoxyphenylboronic acid
3. H3O+ Hydrolysis

Click to download full resolution via product page

Figure 1: Directed Ortho Metalation (DoM) pathway for the regioselective synthesis of the

target boronic acid.

Detailed Synthesis Protocol
Objective: Synthesis of 5.0 g of target compound.

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar,

nitrogen inlet, and temperature probe.

Solvent Preparation: Charge with 2-chloro-5-fluoroanisole (precursor) (3.9 g, 24.3 mmol) and

anhydrous THF (40 mL). Cool the solution to -78 °C (dry ice/acetone bath).

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 10.7 mL, 26.7 mmol) dropwise over 20

minutes.

Critical Step: Maintain internal temperature below -70 °C to prevent benzyne formation or

scrambling.
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Observation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange.

Borylation: Add Triisopropyl borate (6.7 mL, 29.2 mmol) dropwise. Stir at -78 °C for 30

minutes, then remove the cooling bath and allow to warm to room temperature (RT) over 2

hours.

Hydrolysis: Quench the reaction with 2N HCl (30 mL). Stir vigorously for 1 hour at RT to

hydrolyze the boronate ester.

Workup:

Extract with Ethyl Acetate (3 x 50 mL).

Wash combined organics with Brine (50 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize from Acetonitrile/Water or Hexane/Ethyl Acetate to yield the white

solid.

Handling & Stability (Self-Validating Protocol)
Boronic acids are prone to dehydration, forming cyclic trimers (boroxines). This process is

reversible but affects stoichiometry in reactions.

Storage[1]
Temperature: 2–8 °C.[1]

Atmosphere: Inert gas (Argon/Nitrogen) recommended.

Container: Tightly sealed glass; avoid prolonged exposure to air (moisture promotes

protodeboronation).

Quality Control Check (Pre-Reaction)
Before using this reagent in critical Suzuki couplings, validate its integrity:

Visual: Check for free-flowing powder (clumping indicates moisture).
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Solubility Test: Dissolve 10 mg in 0.5 mL DMSO-d₆.

NMR Validation:

Check the ratio of Boronic Acid (monomer) to Boroxine (trimer).

Correction: If boroxine is present, add a small amount of water or base during the coupling

reaction to hydrolyze it back to the active acid species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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